

X-ray Crystal Structure Analysis of Halogenated Nitrobenzene Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 1-Bromo-2-iodo-4-nitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of 1,3-dibromo-2-iodo-5-nitrobenzene and related halogenated nitrobenzene derivatives. The data presented herein offers insights into the influence of substituent patterns on molecular conformation and intermolecular interactions, particularly the formation of halogen bonds. This information is valuable for rational drug design, materials science, and understanding non-covalent interactions in organic solids.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for 1,3-dibromo-2-iodo-5-nitrobenzene and two related compounds: 1-bromo-4-iodo-benzene, which lacks the nitro group, and 2,4-dichloro-1-iodo-6-nitrobenzene, which features chloro-substituents. These compounds provide a basis for comparing the effects of the nitro group and the nature of the halogen substituents on the crystal lattice.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Z	Ref.
1,3-dibromo-2-iodo-5-nitrobenzene	C ₆ H ₂ Br ₂ INO ₂	Monoclinic	P2 ₁ /c	-	-	-	-	-	-	2	[1][2]
1-bromo-4-iodobenzene	C ₆ H ₄ BrI	Monoclinic	P2 ₁ /c	4.1704	5.8242	14.929	90	97.315	90	2	[3]
2,4-dichloro-1-iodo-6-nitrobenzene	C ₆ H ₂ Cl ₂ INO ₂	Orthorhombic	Pnma	8.7760	6.8989	14.3518	90	90	90	4	

Note: Detailed unit cell parameters for 1,3-dibromo-2-iodo-5-nitrobenzene were not explicitly found in the provided search results, but its monoclinic P2₁/c space group and Z=2 value are documented.[1][2]

Experimental Protocols

Synthesis and Crystallization of 1,3-dibromo-2-iodo-5-nitrobenzene:

The synthesis of 1,3-dibromo-2-iodo-5-nitrobenzene and its subsequent crystallization for X-ray analysis are described in the literature. While the specific details of the synthesis are not provided in the search results, the general approach for preparing halogenated nitrobenzenes involves electrophilic aromatic substitution reactions. Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solvent from a saturated solution of the purified compound.

X-ray Data Collection and Structure Refinement:

Single-crystal X-ray diffraction data for the compounds listed were collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation). The collected diffraction intensities are then used to solve the crystal structure, typically by direct methods, and the structural model is refined by full-matrix least-squares on F^2 .

Key Structural Insights and Comparison

Molecular Conformation

A significant conformational feature in nitrobenzene derivatives is the dihedral angle between the plane of the benzene ring and the plane of the nitro group. This angle is sensitive to the steric hindrance imposed by ortho-substituents.

- In 2,4-dichloro-1-iodo-6-nitrobenzene, the presence of two ortho-substituents (iodo and chloro) to the nitro group forces it to be nearly perpendicular to the benzene ring, with a dihedral angle of 90°.
- For 1,3-dibromo-2-iodo-5-nitrobenzene, a planar conformation is generally expected for 1,2,3-halogenated-5-nitrobenzenes due to reduced steric hindrance compared to having two ortho substituents.^[2]

Intermolecular Interactions: The Role of Halogen Bonds

The crystal packing of these halogenated nitrobenzenes is significantly influenced by halogen bonds, a type of non-covalent interaction where a halogen atom acts as an electrophilic

species.

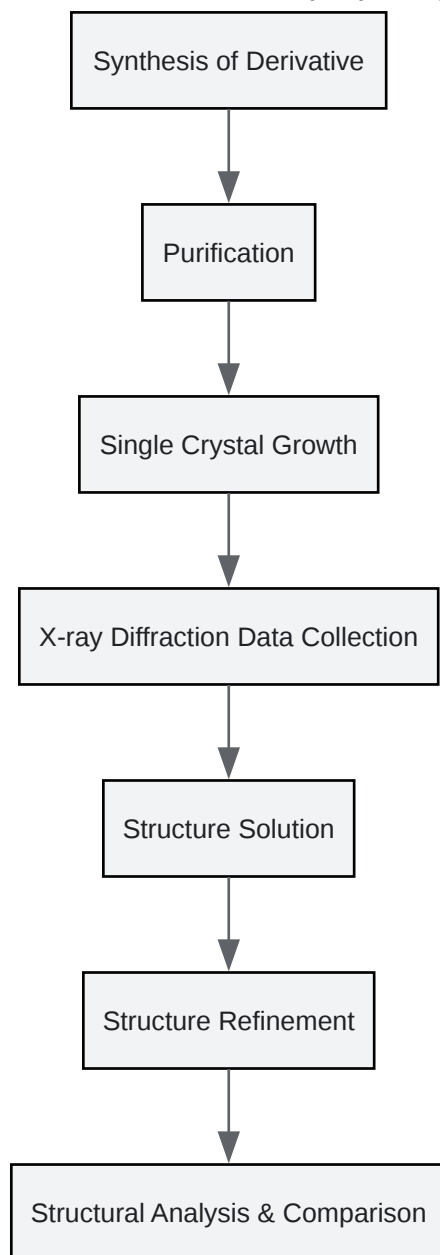
- 1,3-dibromo-2-iodo-5-nitrobenzene exhibits an unusual intermolecular Br...I halogen bond.^[1]^[2] This is noteworthy because bromine is more electronegative than iodine, yet it acts as the halogen bond donor. This "anomalous" interaction highlights the complex nature of halogen bonding where the electrostatic potential around the halogen atom is not solely determined by its electronegativity.
- The substitution of a bromine atom in 1,2,3-tribromo-5-nitrobenzene with an iodine atom to form 1,3-dibromo-2-iodo-5-nitrobenzene leads to a reorganization of the halogen bonding network in the crystal structure.^[1]^[2]
- In 2,4-dichloro-1-iodo-6-nitrobenzene, the crystal structure is characterized by I...O and C-H...Cl interactions.

The presence and nature of these halogen bonds are critical in determining the supramolecular assembly and ultimately the solid-state properties of these materials.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the X-ray crystal structure analysis of a synthesized compound.

Experimental Workflow for X-ray Crystallography

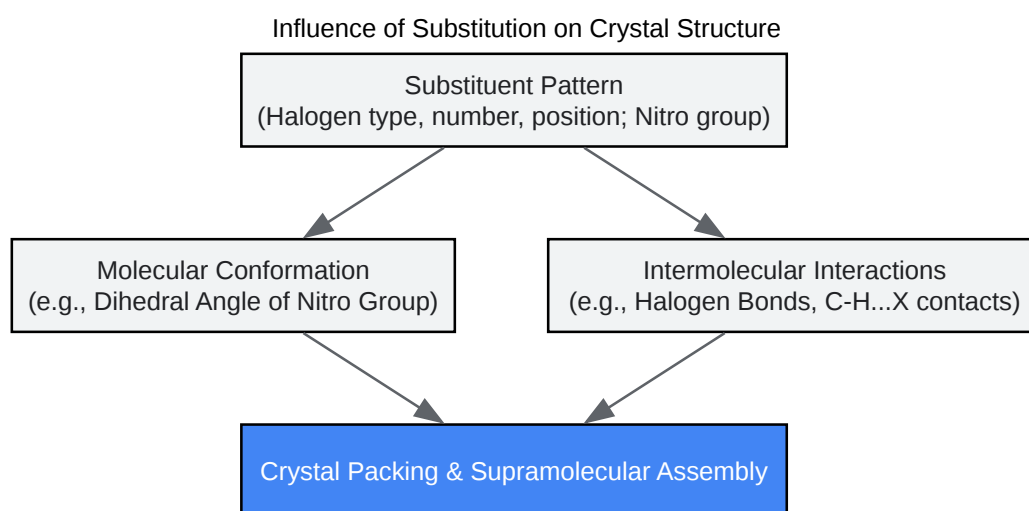


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Caption: A generalized workflow for determining and analyzing the crystal structure of a chemical compound.

Logical Relationship of Structural Features

The interplay between the substituents on the benzene ring dictates the final crystal structure. The following diagram illustrates the relationship between the substitution pattern and the resulting intermolecular interactions.



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Caption: Relationship between chemical structure and solid-state packing in halogenated nitrobenzenes.

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